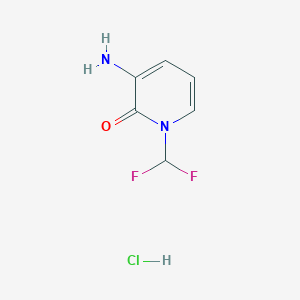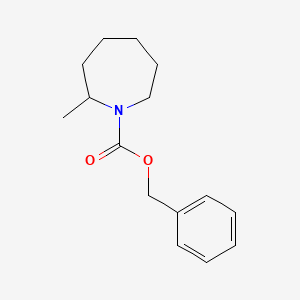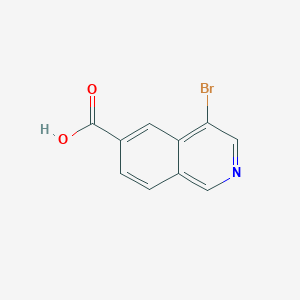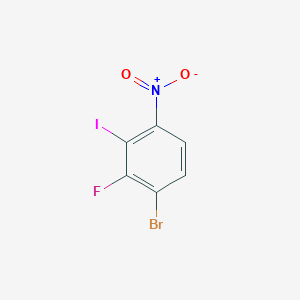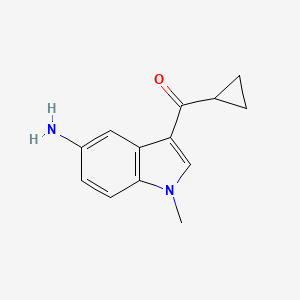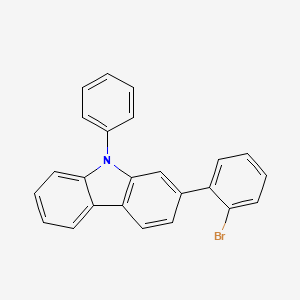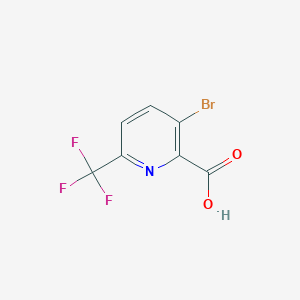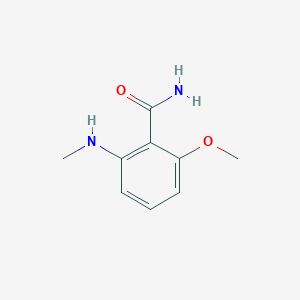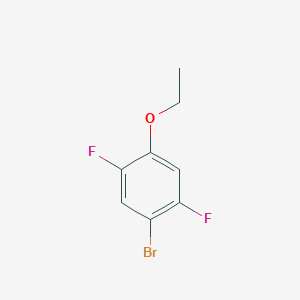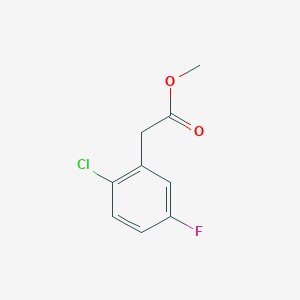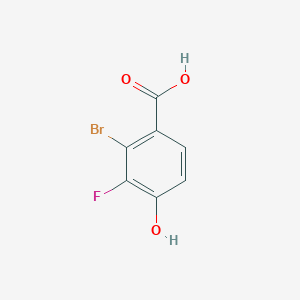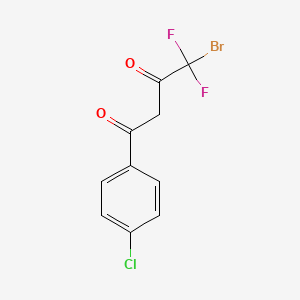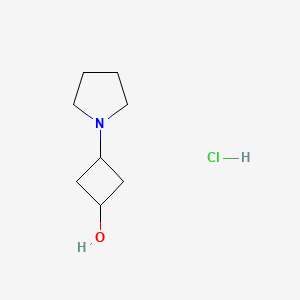
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The InChI code for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is 1S/C8H15NO.ClH/c10-8-5-7(6-8)9-3-1-2-4-9;/h7-8,10H,1-6H2;1H . This indicates the presence of a pyrrolidin-1-yl group attached to a cyclobutan-1-ol group, along with a hydrochloride group.Physical And Chemical Properties Analysis
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride has a molecular weight of 177.67 g/mol. It is a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
New 2-(pyrrolidine-3-yl)acetic acid derivatives, cyclic γ-aminobutyric acid analogues with additional substitution at the 4-position, were synthesized. Key steps included intermolecular [2+2]-photocycloaddition and fragmentation reaction of the resulting cyclobutane moiety (Petz et al., 2019).
Synthesis of 4-Substituted Pyrrolidin-3-ols
The asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to 3-benzyloxy-substituted alkenoylcamphorsultams produced trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group. These compounds serve as chiral building blocks for the synthesis of bioactive pyrrolidines (Karlsson & Högberg, 2001).
Catalytic and Bioactive Molecule Development
Development of Bioactive Molecules
A large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for the synthesis of various bioactive molecules, was achieved in 51% overall yield through a series of reactions including 1,3-dipolar cycloaddition and subsequent reduction (Kotian et al., 2005).
Structural and Molecular Studies
Molecular Structure Analysis
The molecule C11H12N2O4 consists of a 3-azabicyclo[3.2.0]heptane group with a nearly planar cyclobutane ring fused to a pyrrolidine ring and bonded to a 2,6-dioxopiperidine ring at the 3-position. This structure revealed significant intermolecular interactions and weak π-ring interactions, linking molecules into infinite chains (Hijji et al., 2009).
Safety And Hazards
The safety information for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-ylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-5-7(6-8)9-3-1-2-4-9;/h7-8,10H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRVSAXQIKHOND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC(C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride | |
CAS RN |
1807941-15-6 |
Source


|
| Record name | 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)
![tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1381546.png)
